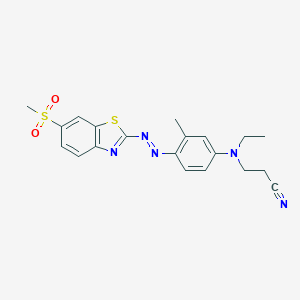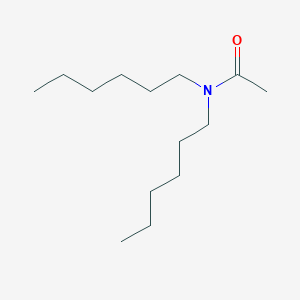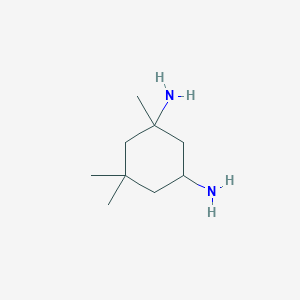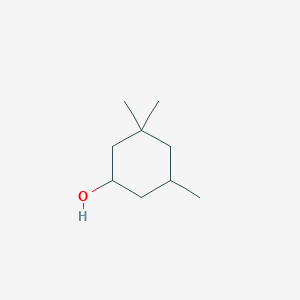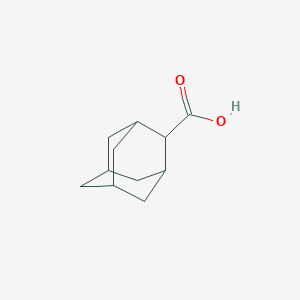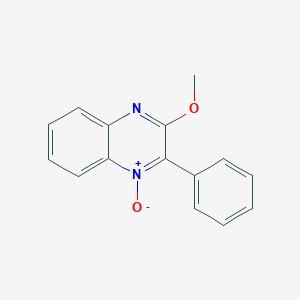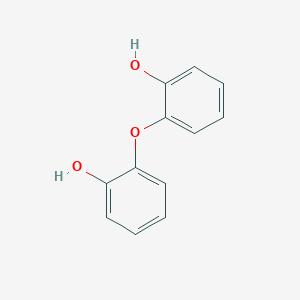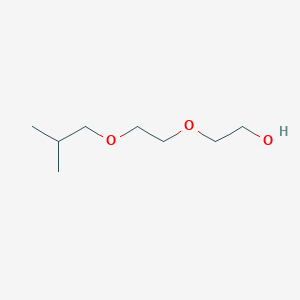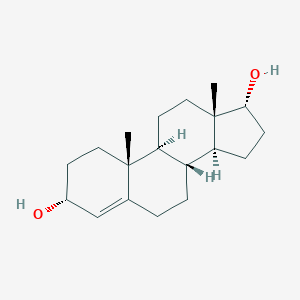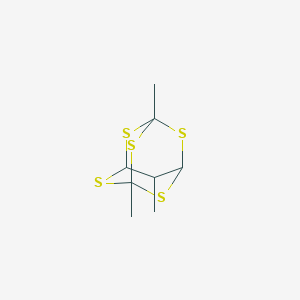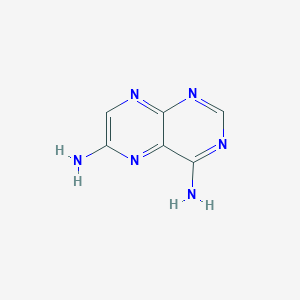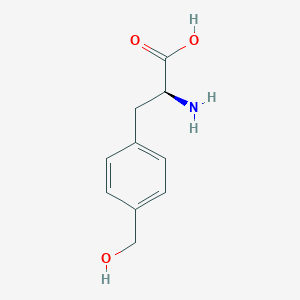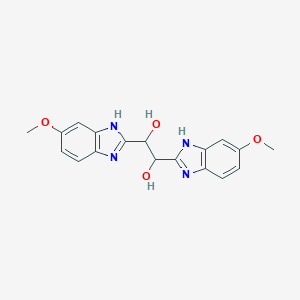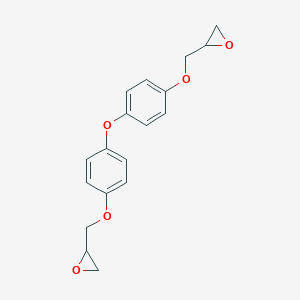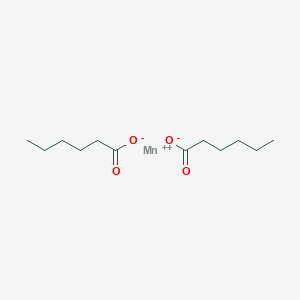
hexanoate;manganese(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hexanoate;manganese(2+) is a chemical compound formed by the reaction of hexanoic acid with manganese ions in a 2:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a catalyst, stabilizer, and in the preparation of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of hexanoic acid, manganese(2+) salt (2:1) typically involves the reaction of hexanoic acid with a manganese(2+) salt, such as manganese(II) chloride or manganese(II) sulfate. The reaction is usually carried out in an aqueous medium at elevated temperatures. The general reaction can be represented as:
2C6H11COOH+Mn2+→(C6H11COO)2Mn+2H+
Industrial Production Methods: In industrial settings, the production of hexanoic acid, manganese(2+) salt (2:1) involves the controlled addition of manganese(II) salt to a heated solution of hexanoic acid. The mixture is then allowed to react under specific conditions to ensure complete formation of the desired product. The resulting compound is then purified and dried for further use .
Análisis De Reacciones Químicas
Types of Reactions: hexanoate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states.
Reduction: The manganese ion can be reduced to lower oxidation states.
Substitution: The hexanoate ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the manganese ion can lead to the formation of manganese(III) or manganese(IV) compounds .
Aplicaciones Científicas De Investigación
hexanoate;manganese(2+) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Stabilizer: It acts as a stabilizer in the preparation of certain chemical compounds.
Biological Studies: It is used in studies involving manganese metabolism and its role in biological systems.
Industrial Applications: It is used in the production of coatings, paints, and inks as a drier to accelerate the drying process
Mecanismo De Acción
The mechanism of action of hexanoic acid, manganese(2+) salt (2:1) involves the interaction of the manganese ion with various molecular targets. In catalytic applications, the manganese ion can facilitate the transfer of electrons, thereby accelerating the reaction. In biological systems, manganese ions play a crucial role in enzymatic reactions and metabolic pathways .
Comparación Con Compuestos Similares
Manganese(II) acetate: Similar to hexanoic acid, manganese(2+) salt (2:1), manganese(II) acetate is used as a catalyst and stabilizer.
Manganese(II) chloride: This compound is also used in various chemical reactions and industrial applications.
Manganese(II) sulfate: It is commonly used in agriculture and as a precursor for other manganese compounds.
Uniqueness: hexanoate;manganese(2+) is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other manganese(II) salts. Its use as a drier in coatings and paints highlights its practical importance in industrial applications .
Propiedades
Número CAS |
16571-42-9 |
|---|---|
Fórmula molecular |
C12H22MnO4 |
Peso molecular |
285.24 g/mol |
Nombre IUPAC |
hexanoate;manganese(2+) |
InChI |
InChI=1S/2C6H12O2.Mn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
NZZPUPSUYCFNAG-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
SMILES canónico |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Mn+2] |
| 16571-42-9 | |
Números CAS relacionados |
142-62-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


